molecular formula C21H23N3O4 B2371939 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide CAS No. 896354-82-8

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide

Cat. No.: B2371939
CAS No.: 896354-82-8
M. Wt: 381.432
InChI Key: AYZBKBGTICPBQQ-UHFFFAOYSA-N
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Description

The molecule “5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide” belongs to the class of quinazolinones, which are heterocyclic compounds containing a quinazoline moiety with a ketone group at the 2 and 4 positions . The molecule also contains a methoxyphenylmethyl group attached to a pentanamide moiety.

Scientific Research Applications

Hypolipidemic Activities

Research indicates that certain quinazoline derivatives have been synthesized and evaluated for their hypolipidemic activities. These compounds, including analogs of NO-1886, have shown promising results in lowering triglyceride and total cholesterol levels, with the structure-activity relationship being explored for enhanced efficacy (Kurogi et al., 1996).

Anticancer and Tubulin Polymerization Inhibition

Another study has developed novel classes of 4-(N-cycloamino)quinazolines that act as tubulin-polymerization inhibitors targeting the colchicine site. These compounds exhibit significant in vitro cytotoxic activity and potent antitumor activity in animal models, underscoring their potential as anticancer agents (Wang et al., 2014).

Antihistaminic Agents

Quinazolinone derivatives have also been identified as new classes of H1-antihistaminic agents. A series of compounds were synthesized and tested in vivo for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2009).

Anticonvulsant Evaluation

Novel quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds demonstrated potent anticonvulsant effects against various seizure models, offering a new avenue for the development of anticonvulsant therapies (El-Azab et al., 2011).

Analgesic and Anti-inflammatory Activities

A study on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones showed significant analgesic and anti-inflammatory activities. These compounds were synthesized and tested, revealing their potential as therapeutic agents for managing pain and inflammation (Alagarsamy et al., 2011).

Synthesis and Analgesic Activity

Research into the synthesis and analgesic activity of specific quinazolinone derivatives demonstrated their significant analgesic properties. These findings contribute to the understanding of quinazolinone-based analgesics and their potential for clinical use (Osarodion, 2023).

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-28-16-11-9-15(10-12-16)14-22-19(25)8-4-5-13-24-20(26)17-6-2-3-7-18(17)23-21(24)27/h2-3,6-7,9-12H,4-5,8,13-14H2,1H3,(H,22,25)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZBKBGTICPBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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